3-Fluoro-5-(3-hydroxypropyl)picolinonitrile is a chemical compound characterized by the presence of a fluorine atom, a hydroxyl group, and a nitrile functional group attached to a picoline ring. Its molecular formula is C9H9FN2O, and it has a molecular mass of approximately 180.18 g/mol. The compound features a pyridine ring with a fluorine substituent at the 3-position and a hydroxylpropyl group at the 5-position, providing it with unique chemical properties that are of interest in various fields of research.
There is no current information available on the specific mechanism of action of 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile. However, picolinonitriles have been investigated for their potential biological activities. Some studies suggest they may possess antifungal or antibacterial properties []. Further research is needed to determine if 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile exhibits similar properties.
These reactions are influenced by the presence of the fluorine atom, which can enhance electrophilicity and alter the reactivity of adjacent functional groups.
Synthesis of 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile can be achieved through several methods:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
3-Fluoro-5-(3-hydroxypropyl)picolinonitrile has potential applications in various fields:
Interaction studies involving 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile would focus on its binding affinity and selectivity toward biological targets. These studies typically employ techniques such as:
These studies help elucidate the mechanism of action and potential therapeutic benefits of the compound.
Several compounds share structural similarities with 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-5-(hydroxymethyl)pyridine | Contains a hydroxymethyl group instead of hydroxylpropyl | May exhibit different solubility and reactivity |
| 2-Fluoro-5-(3-hydroxypropyl)pyridine | Fluorine at position 2 instead of 3 | Different electronic effects due to position change |
| 4-Fluoro-5-(3-hydroxypropyl)pyridine | Fluorine at position 4 | Potentially different biological activity |
These compounds differ primarily in their substitution patterns on the pyridine ring, which can significantly influence their chemical behavior and biological properties.